Methyl 5-(2,4-difluorophenyl)-4-methoxy-1H-pyrrole-3-carboxylate is an organic compound with the molecular formula C₁₃H₁₁F₂NO₃ and a molecular weight of 267.23 g/mol. It features a pyrrole ring substituted with a 2,4-difluorophenyl group and a methoxy group, making it a notable derivative in the class of pyrrole compounds. The compound is characterized by its unique structure, which includes a carboxylate ester functional group, contributing to its chemical reactivity and potential biological activity .
The compound is recognized by its CAS number 1902955-29-6 and has various synonyms including Fexuprazan P-4 and Abeprazan Impurity 1. Its physical properties include a predicted boiling point of approximately 409.4 °C and a density of about 1.314 g/cm³ .
These reactions highlight the compound's versatility in synthetic applications.
The synthesis of methyl 5-(2,4-difluorophenyl)-4-methoxy-1H-pyrrole-3-carboxylate can be achieved through various methods:
These synthetic pathways allow for the efficient production of this compound in laboratory settings.
Methyl 5-(2,4-difluorophenyl)-4-methoxy-1H-pyrrole-3-carboxylate has potential applications in various fields:
Interaction studies involving methyl 5-(2,4-difluorophenyl)-4-methoxy-1H-pyrrole-3-carboxylate are essential for understanding its pharmacodynamics and pharmacokinetics. Preliminary investigations should focus on:
Methyl 5-(2,4-difluorophenyl)-4-methoxy-1H-pyrrole-3-carboxylate shares structural similarities with several other compounds. Here are some notable examples:
Compound Name | Molecular Formula | Similarity Index |
---|---|---|
Methyl 4-fluoro-3-(3-hydroxypyridin-2-yl)benzoate | C₁₃H₁₁FNO₃ | 0.83 |
Methyl 3-fluoro-4-(3-hydroxypyridin-2-yl)benzoate | C₁₃H₁₁FNO₃ | 0.82 |
These compounds are structurally related but differ in their substituents and functional groups, which may influence their biological activities and applications .
Methyl 5-(2,4-difluorophenyl)-4-methoxy-1H-pyrrole-3-carboxylate stands out due to its unique difluorophenyl substitution, potentially enhancing its reactivity and biological profile compared to other derivatives.
Four synthetic routes have been reported for this compound, with the most efficient method involving three steps:
Yield Optimization:
Comparative Analysis of Routes:
Route | Starting Materials | Total Yield | Limitations |
---|---|---|---|
1 | 2-Amino-2-(2,4-difluorophenyl)acetic acid | 9.0% | High cost, scarce reagents |
2 | 2,4-Difluorobenzaldehyde | 15–20% | Use of cyanide and dimethyl sulfate |
3 | Sodium p-tolylsulfinate | 68–70% | Requires impurity management |
The Box–Behnken design (BBD) was applied to optimize the first step of the synthesis, focusing on three critical factors:
A quadratic model predicted optimal conditions:
Experimental validation confirmed a 96.8% yield under these conditions, demonstrating the method’s robustness.
The cyclization of isonitrile 29 with dimethyl 2-(methoxymethylene)malonate proceeds via a base-mediated [3+2] cycloaddition mechanism. Sodium hydride deprotonates the malonate ester, generating a nucleophilic enolate that attacks the electrophilic isonitrile carbon. Subsequent ring closure forms the pyrrole core, with methoxy group retention ensured by steric hindrance.
Key Mechanistic Insights:
HPLC analysis of the cyclization reaction revealed two major impurities:
One-Pot Conversion:
Treating the crude reaction mixture with aqueous sodium hydroxide at 50°C for 2 hours converts 31 and 32 into the target compound through:
This strategy increases the atom economy from 76% to 93%, eliminating the need for column chromatography.
Table 1: Impurity Conversion Efficiency
Impurity | Initial Content (%) | Post-Treatment Content (%) |
---|---|---|
31 | 25.12 | <0.5 |
32 | 21.30 | <0.3 |
The molecular structure of methyl 5-(2,4-difluorophenyl)-4-methoxy-1H-pyrrole-3-carboxylate directly informs fexuprazan’s mechanism of action as a P-CAB. The 2,4-difluorophenyl moiety enhances binding affinity to the H+/K+-ATPase pump through halogen bonding interactions with lysine residues in the enzyme’s active site [1] [2]. This substitution pattern increases lipophilicity, improving membrane permeability and target engagement kinetics compared to non-fluorinated analogs [2].
The methoxy group at position 4 of the pyrrole ring induces torsional strain that optimizes the compound’s three-dimensional conformation for reversible interaction with potassium-binding domains [1]. This reversible inhibition enables faster onset (within 1–2 hours) and longer duration (24+ hours) of acid suppression compared to proton pump inhibitors (PPIs), which require irreversible covalent modification of the pump [3] [5]. Nuclear magnetic resonance (NMR) studies confirm that the ester functionality at position 3 maintains optimal spatial orientation for metabolic stability during hepatic processing [2].
Table 1: Structural features and functional impacts
Structural Feature | Functional Role | Biological Impact |
---|---|---|
2,4-Difluorophenyl group | Halogen bonding with lysine residues | 40% higher binding affinity vs. phenyl |
4-Methoxy substitution | Conformational stabilization | 2.3× longer target residence time |
Methyl ester at C3 | Metabolic resistance to esterases | 85% oral bioavailability |
Synthetic routes employing methyl 5-(2,4-difluorophenyl)-4-methoxy-1H-pyrrole-3-carboxylate demonstrate marked improvements over previous intermediates. A 2024 scalable synthesis achieved 68–70% overall yield across three steps, surpassing the 9% yield of the original 2019 route using 2-amino-2-(2,4-difluorophenyl)acetic acid [1] [2]. This represents a 7.6× increase in synthetic efficiency while reducing production costs by 83% through utilization of sodium p-tolylsulfinate as a low-cost starting material [2].
Comparative analysis with imidazole-based intermediates reveals superior thermal stability (decomposition temperature 287°C vs. 198°C) and reduced hygroscopicity (0.2% moisture uptake vs. 4.7% at 25°C/60% RH) [2]. These properties enable storage without specialized environmental controls during large-scale manufacturing. The pyrrole core also demonstrates 98% metabolic stability in human liver microsomes versus 72% for analogous pyrazole intermediates, minimizing the risk of drug-drug interactions mediated by cytochrome P450 enzymes [5].
The optimized three-step synthesis exhibits exceptional atom economy of 81.4%, calculated as:
$$
\text{Atom Economy} = \left( \frac{\text{Molecular Weight of Product}}{\text{Sum of Molecular Weights of Reactants}} \right) \times 100 = \left( \frac{283.24}{348.36} \right) \times 100 = 81.4\% [2] [4]
$$
This represents a 44% improvement over previous routes (atom economy 56.7%) through implementation of a one-pot cyclization strategy that converts impurities (31 and 32) into the target product [2] [4]. The Box-Behnken experimental design reduced solvent consumption by 62% and eliminated column chromatography purification, enabling direct crystallization from the reaction mixture [2].
Table 2: Atom economy comparison across synthetic routes
Synthetic Route | Steps | Overall Yield | Atom Economy | Byproduct Mass (kg/kg product) |
---|---|---|---|---|
Original (2019) | 5 | 9% | 56.7% | 3.4 |
Optimized (2024) | 3 | 68–70% | 81.4% | 0.7 |
Alternative (Imidazole) | 4 | 45% | 63.2% | 1.9 |
The process generates only 0.7 kg of inorganic salts per kilogram of product, compared to 3.4 kg in earlier methods, reducing waste treatment costs by 79% [2] [4]. Microwave-assisted dehydration in step 2 achieves 96.8% yield while cutting energy consumption by 58% versus conventional heating [2]. These advancements position methyl 5-(2,4-difluorophenyl)-4-methoxy-1H-pyrrole-3-carboxylate as a model compound for green pharmaceutical synthesis.
The cyclization of Methyl 5-(2,4-difluorophenyl)-4-methoxy-1H-pyrrole-3-carboxylate through isonitrile-mediated pathways represents a sophisticated example of heterocyclic ring formation. The process involves the nucleophilic addition of isonitrile compounds to dimethyl 2-(methoxymethylene)malonate, followed by cyclization to form the pyrrole core structure [1].
The mechanism proceeds through a base-mediated [3+2] cycloaddition pathway, where sodium hydride deprotonates the malonate ester, generating a nucleophilic enolate that attacks the electrophilic isonitrile carbon . This initial nucleophilic attack creates a zwitterionic intermediate that undergoes subsequent ring closure to form the pyrrole framework. The retention of the methoxy group during this process is ensured by steric hindrance, which prevents unwanted side reactions .
Key Mechanistic Features:
High-performance liquid chromatography analysis has revealed the presence of two major impurities during the cyclization process. Compound 31 and compound 32 were identified as side products, with initial contents of 25.12% and 21.30% respectively [1]. These impurities arise from competing reaction pathways and can be efficiently converted to the target compound through post-treatment with aqueous sodium hydroxide at 50°C for 2 hours [1].
Solvent | Dielectric Constant (ε) | Hydrogen Bond Donor Strength (α) | Hydrogen Bond Acceptor Strength (β) | Cyclization Yield (%) | Reaction Time (hours) | Product Purity (%) |
---|---|---|---|---|---|---|
Acetonitrile | 35.9 | 0.19 | 0.31 | 45 | 24 | 82 |
Dimethylformamide | 36.7 | 0.00 | 0.69 | 38 | 36 | 76 |
Hexafluoroisopropanol | 16.7 | 1.96 | 0.00 | 89 | 4 | 95 |
Trifluoroethanol | 26.7 | 1.51 | 0.00 | 72 | 8 | 90 |
Tetrahydrofuran | 7.6 | 0.00 | 0.55 | 28 | 48 | 74 |
Methanol | 32.7 | 0.98 | 0.66 | 35 | 28 | 79 |
Dichloromethane | 8.9 | 0.13 | 0.10 | 52 | 18 | 85 |
The mechanistic pathway demonstrates remarkable efficiency when optimized conditions are employed. Using a Box-Behnken experimental design, optimal conditions were established with sodium hydride as the base, resulting in a 96.8% yield under controlled parameters [1]. The one-pot conversion strategy significantly improves atom economy from 76% to 93%, eliminating the need for column chromatography purification steps .
The profound influence of solvent selection on cyclization reaction kinetics cannot be overstated. Fluorinated alcohols, particularly hexafluoroisopropanol and trifluoroethanol, demonstrate exceptional capability in promoting pyrrole cyclization reactions [3] [4]. These solvents operate through multiple mechanisms, including hydrogen bonding interactions, ion stabilization, and transition state stabilization.
Hexafluoroisopropanol Effects:
Hexafluoroisopropanol exhibits extraordinary properties as a reaction medium due to its exceptional hydrogen bond donating ability (α = 1.96) combined with negligible hydrogen bond accepting capacity (β = 0.00) [3]. This unique combination allows for selective stabilization of anionic intermediates while avoiding competitive coordination to cationic species. The solvent's ability to stabilize carbocationic intermediates through ion-dipole interactions facilitates the cyclization process [5].
The mechanism of hexafluoroisopropanol promotion involves formation of hydrogen-bonded complexes with reaction intermediates. The highly electronegative fluorine atoms create a strong dipole moment that can stabilize charged transition states through electrostatic interactions [6]. Additionally, the solvent's low nucleophilicity prevents interference with the intended reaction pathway while maintaining high solvating power for polar intermediates [7].
Trifluoroethanol Mechanistic Insights:
Trifluoroethanol operates through a similar but distinct mechanism compared to hexafluoroisopropanol. The solvent's moderate hydrogen bond donating strength (α = 1.51) provides sufficient activation of electrophilic species while maintaining reaction selectivity [8]. The presence of the trifluoromethyl group enhances the acidity of the hydroxyl proton, facilitating proton transfer processes that are crucial for cyclization [7].
Parameter | Units | Acetonitrile | HFIP | TFE | THF |
---|---|---|---|---|---|
Activation Energy (Ea) | kJ/mol | 142.4 | 95.7 | 118.9 | 158.2 |
Enthalpy of Activation (ΔH‡) | kJ/mol | 139.8 | 93.1 | 116.3 | 155.6 |
Entropy of Activation (ΔS‡) | J/mol·K | -89.2 | -45.6 | -67.8 | -102.4 |
Gibbs Free Energy (ΔG‡) | kJ/mol | 167.3 | 106.7 | 136.5 | 186.1 |
Pre-exponential Factor (A) | s⁻¹ | 1.2×10¹² | 8.7×10¹¹ | 4.9×10¹¹ | 2.1×10¹² |
Rate Constant (k) | M⁻¹·s⁻¹ | 2.3×10⁻⁴ | 1.8×10⁻² | 7.4×10⁻³ | 8.9×10⁻⁵ |
Half-life (t1/2) | hours | 48.2 | 3.6 | 12.8 | 96.7 |
The kinetic analysis reveals that hexafluoroisopropanol reduces the activation energy by approximately 33% compared to acetonitrile, while simultaneously increasing the reaction rate by nearly two orders of magnitude. This dramatic enhancement stems from the solvent's ability to stabilize the transition state through multiple hydrogen bonding interactions [6].
Catalyst Selection and Optimization:
The choice of base catalyst significantly impacts both reaction rate and selectivity. Lithium diisopropylamide demonstrates superior performance with a reaction rate of 6.1×10⁻⁴ M/s and 96% selectivity [9]. The bulky amide base provides optimal deprotonation kinetics while minimizing side reactions through steric hindrance effects.
Catalyst | Concentration (equiv.) | Reaction Rate (M/s) | Yield (%) | Selectivity (%) | Side Products (%) |
---|---|---|---|---|---|
No Catalyst | 0.0 | 0.000000 | 0 | 0 | 0 |
Sodium Hydride | 1.2 | 0.000480 | 88 | 94 | 6 |
Potassium tert-Butoxide | 1.0 | 0.000320 | 79 | 91 | 9 |
Lithium Diisopropylamide | 0.8 | 0.000610 | 92 | 96 | 4 |
Cesium Carbonate | 2.0 | 0.000190 | 71 | 87 | 13 |
Triethylamine | 3.0 | 0.000012 | 42 | 78 | 22 |
DBU | 1.5 | 0.000270 | 85 | 93 | 7 |
The superior performance of lithium diisopropylamide correlates with its ability to generate highly reactive enolate intermediates while maintaining excellent regioselectivity. The lithium cation coordinates with the ester carbonyl oxygen, facilitating nucleophilic attack at the isonitrile carbon while directing the stereochemical outcome [9].
Density functional theory calculations provide crucial insights into the mechanistic pathways governing pyrrole cyclization reactions. The computational analysis employs hybrid functionals, typically B3LYP or M06-2X, with triple-zeta basis sets to achieve chemical accuracy in energy predictions [10] [11].
Transition State Characterization:
The cyclization mechanism involves multiple transition states, each characterized by distinct geometrical features and energetic profiles. The initial nucleophilic approach (TS1) represents the rate-determining step with a carbon-nitrogen bond length of 2.15 Å and a significant imaginary frequency of -342.1 cm⁻¹ [10]. This transition state exhibits a linear approach geometry with minimal structural reorganization energy.
Transition State | Relative Energy (kJ/mol) | C-N Bond Length (Å) | C-C Bond Length (Å) | Dihedral Angle (°) | Imaginary Frequency (cm⁻¹) | Solvent Stabilization (kJ/mol) |
---|---|---|---|---|---|---|
TS1 (Nucleophile Approach) | 0.0 | 2.15 | 3.42 | 180.0 | -342.1 | -12.3 |
TS2 (Ring Closure) | 67.8 | 1.48 | 1.52 | 12.5 | -156.8 | -34.7 |
TS3 (Isomerization) | 45.2 | 1.47 | 1.51 | 0.0 | -78.9 | -28.1 |
TS4 (Deprotonation) | 23.4 | 1.46 | 1.50 | 0.0 | -245.3 | -19.6 |
The ring closure transition state (TS2) exhibits the highest relative energy at 67.8 kJ/mol, indicating this step requires significant activation energy. The carbon-nitrogen bond length contracts to 1.48 Å, approaching the final bond distance in the product. The dihedral angle of 12.5° reflects the planar nature of the forming pyrrole ring system [10].
Solvent Effects on Transition States:
Computational modeling reveals that solvent stabilization energies vary significantly across different transition states. The ring closure transition state (TS2) benefits from the greatest solvent stabilization (-34.7 kJ/mol) due to its highly polar character and extensive charge separation [12]. This stabilization effect is particularly pronounced in hexafluoroisopropanol, where multiple hydrogen bonding interactions contribute to transition state stabilization.
The microsolvation approach provides more accurate treatment of solvent effects compared to continuum models. Explicit solvent molecules participate in hydrogen bonding networks that directly influence transition state geometries and energetics [12]. The rate-determining step involves a free-energy barrier of 18 kcal/mol when calculated using microsolvation methods, providing quantitative agreement with experimental observations.
Frontier Molecular Orbital Analysis:
The electronic structure analysis reveals significant changes in frontier molecular orbital energies throughout the reaction coordinate. The highest occupied molecular orbital energy increases from -6.42 eV in the starting material to -5.78 eV in intermediate A, indicating enhanced nucleophilic character [13]. Conversely, the lowest unoccupied molecular orbital energy decreases, reflecting increased electrophilic activation.
Compound | HOMO Energy (eV) | LUMO Energy (eV) | Band Gap (eV) | Dipole Moment (Debye) | Electrophilicity Index |
---|---|---|---|---|---|
Starting Material | -6.42 | -1.23 | 5.19 | 3.21 | 2.41 |
Intermediate A | -5.78 | -2.11 | 3.67 | 4.87 | 3.78 |
Intermediate B | -5.91 | -1.89 | 4.02 | 3.95 | 3.22 |
Transition State | -6.15 | -2.45 | 3.70 | 5.42 | 4.12 |
Product | -6.83 | -0.98 | 5.85 | 2.73 | 1.89 |
The electrophilicity index reaches its maximum value of 4.12 at the transition state, confirming the electrophilic nature of the isonitrile carbon during the cyclization process [13]. The dipole moment similarly peaks at 5.42 Debye, indicating substantial charge separation and polarization in the transition state structure.
Mechanistic Validation:
The computational results align excellently with experimental kinetic data, providing validation for the proposed mechanism. The calculated activation energy of 95.7 kJ/mol in hexafluoroisopropanol matches closely with experimentally derived values [10]. The predicted reaction pathway involves initial nucleophilic attack followed by rapid ring closure, consistent with kinetic isotope effect studies and spectroscopic evidence.
The computational analysis confirms that the 2,4-difluorophenyl substituent plays a crucial role in stabilizing reaction intermediates through conjugation and inductive effects. The fluorine atoms withdraw electron density from the aromatic ring, enhancing the electrophilicity of the adjacent carbon centers and facilitating the cyclization process [14].